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Compound of Interest |

Compound Name: 1-(4-lodophenyl)ethanol
CAS No.: 53207-29-7
Cat. No.: B2926698

Executive Summary

Compound: 1-(4-lodophenyl)ethanol CAS: 82207-12-7 (racemic) / 13329-40-3 (precursor
ketone) Formula:

Molecular Weight: 248.06 g/mol [1]

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for 1-(4-
lodophenyl)ethanol.[1] This secondary benzylic alcohol is a high-value scaffold in drug
discovery, serving as a versatile electrophile in Suzuki-Miyaura cross-couplings and a
precursor for chiral resolution studies.[1] The data presented below synthesizes experimental
protocols with field-proven spectral assignments to aid in structure verification and quality
control.

Synthesis & Experimental Methodology

To understand the spectroscopic data, one must understand the sample origin. The standard
preparation involves the reduction of 4'-iodoacetophenone.

Validated Synthesis Protocol[1]

e Precursor: 4'-lodoacetophenone (CAS: 13329-40-3).[1]

e Reagent: Sodium Borohydride (
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)-[1]

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Step-by-Step Procedure:

Dissolution: Dissolve 4'-iodoacetophenone (10 mmol) in anhydrous MeOH (30 mL) in a
round-bottom flask. Cool to 0°C.[1]

Reduction: Add

(15 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature
<10°C.[1]

Completion: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
The ketone spot (

) should disappear, replaced by the alcohol (

)[1]

Workup: Quench with saturated

. Extract with Dichloromethane (DCM).[1] Wash organic layer with brine, dry over
, and concentrate.[1]

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc
in Hexanes).

Spectroscopic Analysis
Mass Spectrometry (MS)

lonization Mode: Electron Impact (El, 70 eV) or ESI+.[1] Molecular lon (

):

m/z 248.[1]

The mass spectrum is dominated by the stability of the benzylic cation and the lability of the

iodine atom.
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Fragmentation Logic

* Molecular lon: The parent peak at m/z 248 is typically distinct but not the base peak.[1]
¢ Alpha-Cleavage (Loss of Methyl): Cleavage of the

bond adjacent to the oxygen yields a stabilized hydroxyphenyl cation.[1]

o m/z 233 (Diagnostic).[1]

o Dehydration: Loss of water is common in alcohols.[1]
o m/z 230 (Styrene derivative).[1]

 lodine Loss: The C-I bond is weak.[1]

o m/z 121 (Hydroxyphenethyl cation).

Molecular lon [M]+

[M - CH3]+ [M - H20]+ [M - 1]+
m/z 233 m/z 230 m/z 121
(Alpha Cleavage) (Dehydration) (Deiodination)

Click to download full resolution via product page

Figure 1: Primary fragmentation pathways for 1-(4-lodophenyl)ethanol in EI-MS.

Infrared Spectroscopy (IR)

The IR spectrum confirms the conversion of the ketone to the alcohol.[1]
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Wavenumber (

Functional Group Intensity Assignment
)

Alcohol hydroxyl

O-H Stretch 3300 — 3450 Broad, Strong
group (H-bonded).[1]
Methyl/Methine

C-H Stretch 2970 — 2850 Medium
C-H.

) ) Benzene ring

C=C Aromatic 1590, 1480 Medium ,
breathing modes.[1]
Secondary alcohol C-

C-O Stretch 1060 — 1010 Strong
O bond.[1]
Carbon-lodine bond

C-I Stretch ~500 — 600 Weak ] ] )
(Fingerprint region).[1]
Absence of C=0

Absence ~1680 - ketone peak confirms

reduction.

Nuclear Magnetic Resonance (NMR)

Data is reported for

solution.

NMR (Proton)

The aromatic region displays a classic AA'BB' system (para-substitution), but with a distinct

shift due to the heavy iodine atom.
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Shift ( Coupling (
Position Multiplicity Integration Assignment
» PpmM) , HZ)
Deshielded
by lodine
Ar-H (ortho to . .
N 7.66 Doublet (d) 2H 8.4 anisotropy/in
ductive effect.
[1]
Shielded
Ar-H (ortho to )
7.12 Doublet (d) 2H 8.4 relative to I-
alkyl) N
position.[1]
) Benzylic
CH (Methine)  4.85 Quartet (q) 1H 6.5
proton.[1]
Concentratio
OH
~2.00 Broad Singlet 1H - n dependent.
(Hydroxyl)
[1]
Methyl group.
(Methyl) 1.46 Doublet (d) 3H 6.5 1

Expert Insight: The chemical shift of the protons ortho to lodine (7.66 ppm) is significantly

downfield compared to the chloro-analog (~7.3 ppm).[1] This is a hallmark of aryl iodides and

crucial for confirming the halogen integrity remains after reduction.

NMR (Carbon)

The "Heavy Atom Effect" of iodine results in a counter-intuitive upfield shift for the carbon

directly attached to it.[1]
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Shift (
Carbon Environment Assignment
» PpmM)
Ipso-carbon attached to the
C-1 (Quaternary) 1455 )
ethanol chain.[1]
] Carbons ortho to lodine
C-3,5 (Aromatic) 137.4 )
(Deshielded).[1]
C-2,6 (Aromatic) 127.1 Carbons meta to lodine.
Diagnostic: Carbon attached to
C-4 (C-) 92.8 _ , _
lodine (Upfield shifted).[1]
CH (Methine) 69.8 Benzylic alcohol carbon.[1]
25.3 Methyl terminus.[1]

(Methyl)

Quality Control & Troubleshooting

When analyzing this compound, researchers often encounter specific impurities.
e Impurity A (Starting Material): 4'-lodoacetophenone.[1]
o Detection: Look for a singlet at 2.55 ppm (
) in
NMR and a carbonyl peak at 1680
in IR.[1]
e Impurity B (Deiodination): 1-Phenylethanol.[1]

o Detection: Look for a multiplet at 7.2-7.4 ppm (5 aromatic protons) instead of the clean
2+2 doublets. This occurs if the reduction conditions are too harsh (e.qg.,

at high temp) or if Pd-catalyzed hydrogenation is attempted without care.[1]
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Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and validating the compound.

QC Validation
IR Check:
Loss of 1680 cm-1 (C=0)
Gain of 3350 cm-1 (O-H)

1H NMR Check:
Absence of 2.55 ppm singlet
Presence of 4.85 ppm quartet

Synthesis

NaBH4 / MeOH
(0°C to RT)

1-(4-lodophenyl)ethanol

4'-lodoacetophenone

Click to download full resolution via product page

Figure 2: Synthesis and Quality Control Decision Tree.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.(1S)-1-(4-chlorophenyl)ethan-1-ol | C8BHICIO | CID 6950175 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. youtube.com [youtube.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Synthesis of 1-
(4-lodophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2926698#spectroscopic-data-for-1-4-iodophenyl-
ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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